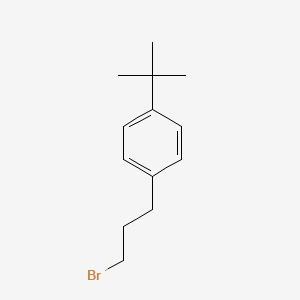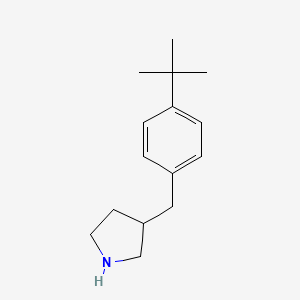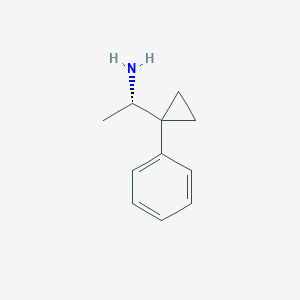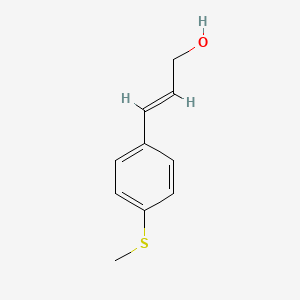
1-Methoxy-3-nitropropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-3-nitropropane is an organic compound with the molecular formula C4H9NO3 It is a colorless to yellow liquid that is primarily used in various chemical reactions and industrial applications
Preparation Methods
1-Methoxy-3-nitropropane can be synthesized through several methods. One common synthetic route involves the nitration of 1-methoxypropane using nitric acid under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained. Industrial production methods often involve large-scale nitration processes, where the reaction conditions are optimized for maximum yield and purity.
Chemical Reactions Analysis
1-Methoxy-3-nitropropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of amines. This reaction typically requires a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Scientific Research Applications
1-Methoxy-3-nitropropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other nitro compounds and amines.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: this compound is used in the production of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of 1-methoxy-3-nitropropane involves its interaction with specific molecular targets and pathways. The nitro group in the compound can undergo reduction to form reactive intermediates, which can then interact with various biomolecules. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
1-Methoxy-3-nitropropane can be compared with other nitroalkanes such as nitromethane, nitroethane, and 1-nitropropane. While all these compounds share the nitro functional group, this compound is unique due to the presence of the methoxy group, which influences its chemical reactivity and potential applications. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain industrial and research applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research and industry Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis and a subject of ongoing research in biology and medicine
Properties
Molecular Formula |
C4H9NO3 |
|---|---|
Molecular Weight |
119.12 g/mol |
IUPAC Name |
1-methoxy-3-nitropropane |
InChI |
InChI=1S/C4H9NO3/c1-8-4-2-3-5(6)7/h2-4H2,1H3 |
InChI Key |
PHZHXSSEIGBACP-UHFFFAOYSA-N |
Canonical SMILES |
COCCC[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



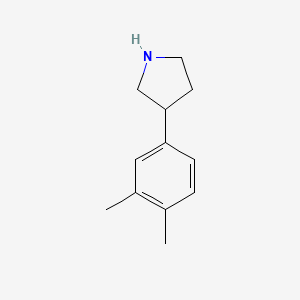
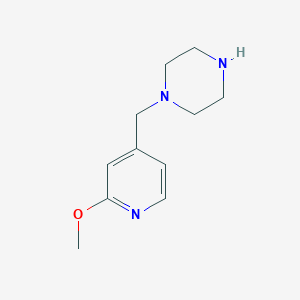
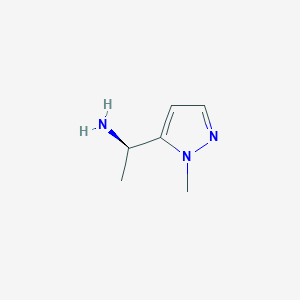


![1-[(2R)-2-hydroxypropyl]piperidin-2-one](/img/structure/B13593992.png)
